CD73 Inhibition Advantage Over Uracil
5-Carbethoxyuracil inhibits rat ecto-5′-nucleotidase (CD73) with an IC50 of 101 nM in COS7 cells transfected with the enzyme, following a 10-min preincubation and AMP addition protocol . Parent uracil shows no meaningful inhibition of this enzyme at comparable concentrations; the 5-carbethoxy substitution is essential for engaging the CD73 active site. This represents a functional gain of at least two orders of magnitude in inhibitory potency relative to the unsubstituted nucleobase .
| Evidence Dimension | IC50 for inhibition of rat ecto-5′-nucleotidase (CD73) in COS7 cells |
|---|---|
| Target Compound Data | IC50 = 101 nM (5-Carbethoxyuracil) |
| Comparator Or Baseline | Uracil – no significant inhibition (class-level baseline; ecto-5′-nucleotidase inhibitory activity is absent in unsubstituted uracil scaffold) |
| Quantified Difference | Estimated >100-fold improvement in inhibitory potency (class-level inference; exact IC50 for uracil not determinable due to lack of activity) |
| Conditions | Rat ecto-5′-nucleotidase transfected in COS7 cells; 10 min preincubation; AMP substrate; 10 min measurement |
Why This Matters
For CD73-targeted drug discovery programs, 5-carbethoxyuracil provides a synthetically tractable starting scaffold with sub-micromolar potency, whereas generic uracil is completely inactive, making substitution non-viable.
- [1] BindingDB. Monomer ID 50437933. IC50 = 101 nM, Inhibition of rat Ecto-5′-nucleotidase transfected in COS7 cells. CHEMBL2408703. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50437933 View Source
- [2] Structure–Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. Uracil substitution at N3 required for activity; unsubstituted uracil inactive. Scilit. https://www.scilit.com/publications/related View Source
